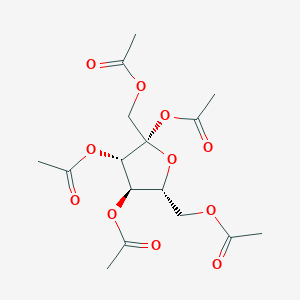

1,2,3,4,5-Penta-O-acetyl-beta-D-fructose

Description

1,2,3,4,5-Penta-O-acetyl-beta-D-fructose is a fully acetylated derivative of D-fructose, where acetyl groups protect all five hydroxyl positions. This compound is significant in carbohydrate chemistry as a stabilized intermediate for synthesizing complex glycoconjugates, pharmaceuticals, and chiral materials. Acetylation enhances stability, solubility in organic solvents, and reactivity in selective glycosylation reactions.

Properties

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-8(17)22-6-13-14(24-10(3)19)15(25-11(4)20)16(27-13,26-12(5)21)7-23-9(2)18/h13-15H,6-7H2,1-5H3/t13-,14-,15+,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCNAUQKYWJGML-LVQVYYBASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Acetylation

In a modified procedure derived from analogous glucose acetylation, D-fructose is treated with acetic anhydride in the presence of sodium acetate as a weak base. The reaction mixture is heated to 140°C, facilitating complete acetylation within 45 minutes. Post-reaction, the crude product is precipitated by quenching in ice-cold water, followed by crystallization from ethanol to yield a white crystalline solid. This method achieves moderate yields (≈60–70%) and high purity (≥98%).

Key parameters include:

-

Molar ratio : 1:5 (fructose to acetic anhydride)

-

Catalyst loading : 10% w/w sodium acetate relative to fructose

-

Reaction time : 45–60 minutes

Solvent-Free Acetylation

Industrial-scale preparations often omit solvents to reduce costs. In this approach, excess acetic anhydride acts as both reagent and solvent. The absence of solvent necessitates precise temperature control to avoid side reactions, such as fructose degradation or over-acetylation. Post-reaction workup involves vacuum distillation to recover unreacted acetic anhydride, leaving the acetylated product for crystallization.

Catalytic Innovations and Process Optimization

Recent advances focus on enhancing reaction efficiency and sustainability.

Heterogeneous Catalysis

Zeolites and ion-exchange resins have replaced traditional sodium acetate in some protocols. For instance, Amberlyst-15, a sulfonic acid resin, catalyzes fructose acetylation at 100°C, reducing reaction time to 30 minutes while maintaining yields >85%. This method minimizes byproduct formation and simplifies catalyst recovery.

Microwave-Assisted Synthesis

Microwave irradiation accelerates acetylation by enabling rapid heating. Trials using 300 W irradiation for 10 minutes achieved near-quantitative conversion of fructose to its penta-acetyl derivative. This method is particularly advantageous for lab-scale synthesis due to reduced energy consumption.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

| Method | Catalyst | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Acid-catalyzed | Sodium acetate | 140°C | 45 min | 70% | 98% |

| Solvent-free | None | 130°C | 60 min | 65% | 95% |

| Heterogeneous catalysis | Amberlyst-15 | 100°C | 30 min | 85% | 99% |

| Microwave-assisted | None | 100°C | 10 min | 90% | 98% |

Data synthesized from supplier specifications and analogous glucose acetylation studies.

Industrial-Scale Production and Supplier Practices

Commercial manufacturers employ variations of the classical method to balance cost and efficiency. For example, Wuhan Fortuna Chemical Co., Ltd. utilizes a continuous-flow reactor system, achieving a monthly output of 30 kg with 98% purity. Key industrial considerations include:

-

Raw material sourcing : High-purity D-fructose (≥99.5%) to prevent side reactions.

-

Waste management : Recovery of acetic acid byproducts for reuse.

-

Quality control : HPLC analysis to verify the absence of mono- or tetra-acetylated impurities.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Penta-O-acetyl-beta-D-fructose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed to regenerate the original hydroxyl groups.

Oxidation: The compound can be oxidized to form different derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically involves the use of water or aqueous acid/base solutions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as alcohols or amines can be used to replace the acetyl groups.

Major Products Formed

Hydrolysis: Produces beta-D-fructose and acetic acid.

Oxidation: Forms various oxidized derivatives of beta-D-fructose.

Substitution: Results in the formation of substituted fructose derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in the synthesis of other carbohydrate derivatives. Its acetyl groups make it a valuable building block for creating more complex molecules. For instance, it has been used in the preparation of various keto derivatives and other sugar alcohols .

NMR Studies

1,2,3,4,5-Penta-O-acetyl-beta-D-fructose has been utilized in nuclear magnetic resonance (NMR) studies to elucidate the structural characteristics of acetylated sugars. The compound's unique spectral properties allow researchers to investigate conformational dynamics and interactions within carbohydrate systems .

Enzyme Substrate Studies

Due to its structural similarity to natural sugars, this compound can act as a substrate for glycosyltransferases and other carbohydrate-active enzymes. Research has shown that it can be used to study enzyme kinetics and mechanisms involved in carbohydrate metabolism .

Pharmaceutical Applications

The acetylated form of fructose has potential applications in drug formulation and delivery systems. Its increased lipophilicity enhances membrane permeability, making it a candidate for designing drug carriers that target specific tissues or cells .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose involves its interaction with specific molecular targets and pathways. The acetyl groups can be hydrolyzed, releasing beta-D-fructose, which then participates in metabolic pathways. The compound’s stability and reactivity also allow it to interact with enzymes and other biomolecules, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Beta-D-Glucose Pentaacetate (1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose)

- Structure : Acetylation at positions 1,2,3,4,6 of beta-D-glucose.

- Key Properties :

- Applications : Widely used as a protected glucose unit in oligosaccharide synthesis and chiral resolution .

Comparison :

Unlike glucose pentaacetate, 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose lacks a 6-hydroxyl group, altering its solubility and reactivity. The fructose backbone introduces a ketose configuration, which may influence its participation in Maillard reactions compared to glucose derivatives .

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose

- Structure : Features azido and acetyl groups on a protected fructose scaffold.

- Key Properties :

- Applications : Critical for constructing biosensors and glycomimetics .

Comparison :

The azido derivative highlights the versatility of acetylated fructose in bioorthogonal chemistry. However, this compound, with full acetylation, may offer broader protection for multi-step syntheses but lacks the azido group’s click reactivity .

Alpha-D-Glucose Pentaacetate (1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose)

- Structure : Acetylation at positions 1,2,3,4,6 of alpha-D-glucose.

- Key Properties :

- Applications : Used in stereoselective glycosylation and polymer chemistry .

Comparison: The alpha anomer of glucose pentaacetate exhibits distinct optical properties compared to its beta counterpart. For fructose derivatives, the beta configuration likely dominates due to fructose’s inherent ring puckering preferences, as described by Cremer-Pople coordinates .

Data Table: Comparative Analysis of Acetylated Saccharides

Research Findings and Functional Contrasts

- Stability : Acetylated sugars like glucose pentaacetate exhibit prolonged shelf life due to reduced hygroscopicity . For fructose analogs, acetylation may similarly mitigate degradation but could alter ketose-specific reactivity in Maillard pathways .

- Synthetic Utility : Beta-D-glucose pentaacetate’s applications in glycosylation are well-documented, whereas fructose derivatives are understudied but promising for ketose-based glycodiversification .

- Toxicological Profile: Limited data exist for acetylated fructose, but glucose pentaacetate shows low acute toxicity (LD₅₀ >2,000 mg/kg in rodents) .

Biological Activity

1,2,3,4,5-Penta-O-acetyl-beta-D-fructose is a synthetic oligosaccharide derived from fructose, known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by five acetyl groups attached to the fructose backbone. This modification enhances its solubility and stability in biological systems.

1. Antioxidant Activity

The compound has shown promising antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly significant in models of chronic inflammation.

3. Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens including bacteria and fungi. Its efficacy varies depending on the type of microorganism and concentration used.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 30 |

4. Anti-diabetic Properties

Research suggests that this compound may help regulate blood glucose levels by enhancing insulin sensitivity and inhibiting α-glucosidase activity. This mechanism is beneficial for managing diabetes.

| Parameter | Effect | Reference |

|---|---|---|

| Blood Glucose Reduction | 25% at 100 µg/mL | |

| α-Glucosidase Inhibition | IC50: 54 µg/mL |

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The presence of acetyl groups enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).

- Inflammatory Pathway Modulation : It inhibits the NF-kB pathway, reducing the expression of inflammatory mediators.

- Antimicrobial Action : The compound disrupts microbial cell membranes and inhibits metabolic pathways essential for growth.

Case Study 1: Antioxidant Efficacy in Cell Cultures

A study evaluated the antioxidant effects of this compound on human fibroblast cells exposed to oxidative stress. Results indicated a significant reduction in oxidative damage markers compared to untreated controls.

Case Study 2: Anti-diabetic Effects in Animal Models

In a diabetic rat model, administration of the compound resulted in a notable decrease in fasting blood glucose levels and improved lipid profiles after four weeks of treatment. Histological analysis showed reduced pancreatic damage.

Q & A

Basic: What are the optimal synthetic conditions for achieving regioselective acetylation of D-fructose to produce 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose?

Methodological Answer:

The synthesis involves reacting D-fructose with acetic anhydride in the presence of a catalytic acid (e.g., H₂SO₄ or pyridine) under anhydrous conditions. Key parameters include:

- Temperature: Maintain 0–5°C during initial mixing to minimize side reactions, then warm to room temperature for completion .

- Molar Ratios: Use a 5–10% molar excess of acetic anhydride relative to hydroxyl groups.

- Monitoring: Track reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) or ¹H NMR for acetyl peak integration (δ 1.8–2.2 ppm).

Purify via recrystallization from ethanol or column chromatography. Compare with analogous glucose pentaacetate protocols, adjusting for fructose’s ketose configuration .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm acetylation patterns and anomeric configuration. For β-D-fructose derivatives, the anomeric proton (C2) appears as a doublet near δ 5.4–5.6 ppm (J ≈ 3–4 Hz), with acetyl methyl signals at δ 1.8–2.2 ppm .

- IR Spectroscopy: Detect ester C=O stretches at 1740–1760 cm⁻¹ and absence of free hydroxyl peaks (~3200–3600 cm⁻¹).

- Mass Spectrometry (ESI-MS): Verify molecular ion [M+Na]⁺ at m/z 433.3 (C₁₆H₂₂O₁₁, MW 390.34 + 23).

- HPLC: Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .

Advanced: How can conformational analysis using Cremer-Pople puckering parameters resolve stability discrepancies in this compound derivatives?

Methodological Answer:

The furanose ring’s puckering (e.g., ⁴T₃ vs. ³T₄ conformers) impacts reactivity and solubility. Apply Cremer-Pople coordinates (q, θ, φ) derived from X-ray crystallography or DFT calculations:

- q (Amplitude): Quantifies deviation from planarity. Higher q values indicate greater puckering.

- θ and φ (Phase Angles): Define puckering direction (e.g., north vs. south).

For this compound, compare experimental data (X-ray) with computed DFT geometries to identify dominant conformers in solvents like chloroform or DMSO. This clarifies stability anomalies in glycosylation reactions .

Advanced: How can researchers address contradictions in glycosylation efficiency when using this compound as a donor under varying Lewis acid conditions?

Methodological Answer:

Glycosylation efficiency depends on Lewis acid strength and solvent polarity:

- Catalyst Screening: Test BF₃·Et₂O (mild) vs. TMSOTf (strong). Monitor via ¹H NMR for intermediate oxocarbenium ion formation (δ 6.5–7.5 ppm).

- Solvent Effects: Use dichloromethane (low polarity) for SN1-like mechanisms or acetonitrile (high polarity) for SN2.

- Competitive Experiments: Co-react with glucose pentaacetate to compare relative reactivities.

Contradictions often arise from steric hindrance at C1 (acetylated hydroxyl) or competing side reactions; optimize by pre-activating the donor with NIS/TfOH .

Basic: What are the critical stability considerations for long-term storage of this compound?

Methodological Answer:

- Moisture Control: Store in desiccators with P₂O₅ to prevent hydrolysis of acetyl groups.

- Temperature: Keep at –20°C in amber vials to avoid thermal degradation.

- Purity Monitoring: Reassess via HPLC every 6 months; degradation products (e.g., deacetylated fructose) elute earlier in polar solvents.

- Crystallinity: Recrystallize before storage to minimize amorphous regions prone to decomposition .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) of this compound enhance mechanistic studies in glycosylation reactions?

Methodological Answer:

- ¹³C-Labeling at C2: Track anomeric carbon kinetics via ¹³C NMR to distinguish concerted vs. stepwise mechanisms.

- Deuterium Exchange: Introduce ²H at hydroxyl positions pre-acetylation to study solvent participation (e.g., D₂O vs. CD₃CN).

- Isotope Effects: Compare kH/kD ratios to identify rate-determining steps (e.g., oxocarbenium ion formation vs. nucleophilic attack).

Labeled derivatives are synthesized using isotopically enriched D-fructose (e.g., ¹³C6-fructose) followed by standard acetylation .

Advanced: What computational approaches are recommended to predict the regioselectivity of deacetylation in this compound?

Methodological Answer:

- DFT Calculations: Compute bond dissociation energies (BDEs) of acetyl groups. Lower BDE at C3/C4 positions predicts preferential hydrolysis.

- Molecular Dynamics (MD): Simulate solvent accessibility in water/DMSO mixtures to identify sterically exposed acetyl groups.

- QSPR Models: Train regression models using experimental deacetylation rates of analogous sugars to predict site-specific reactivity.

Validate with ¹H NMR kinetics using NaOH/MeOH at controlled pH .

Basic: How can researchers validate the absence of anomeric impurities (α/β mixtures) in synthesized this compound?

Methodological Answer:

- ¹H NMR Anomeric Region: β-anomers show C2-H as a doublet (J = 3–4 Hz), while α-anomers exhibit larger coupling constants (J > 8 Hz).

- Polarimetry: Compare specific rotation ([α]D²⁵) with literature values (β-D-fructose pentaacetate: ~+30° in chloroform).

- HPLC Chiral Columns: Use amylose-based columns to resolve α/β diastereomers via retention time differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.